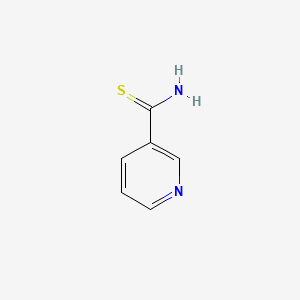

Thionicotinamide

Description

Properties

IUPAC Name |

pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWBMZWDJAZPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063536 | |

| Record name | 3-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-66-3 | |

| Record name | Thionicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0HXX0753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Mechanisms of Thionicotinamide: From Antitubercular Action to Anticancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, has emerged as a molecule of significant interest in medicinal chemistry, exhibiting a fascinating duality in its mechanism of action. Primarily recognized for its role as the active moiety of the second-line antituberculosis drug ethionamide, its mechanism involves a complex bioactivation cascade within Mycobacterium tuberculosis, ultimately leading to the inhibition of mycolic acid synthesis. More recently, this compound has been identified as a potent modulator of cellular redox homeostasis in cancer cells. As a prodrug, it is intracellularly converted to analogs of NAD⁺ and NADP⁺, which effectively inhibit key enzymes, NAD Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD). This inhibition depletes the cellular pool of NADPH, a critical molecule for antioxidant defense and anabolic processes, thereby inducing oxidative stress and sensitizing cancer cells to chemotherapy. This technical guide provides a comprehensive overview of these two distinct mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Antituberculosis Mechanism of Action: Ethionamide

Ethionamide (2-ethyl-4-pyridinecarbothioamide), a derivative of this compound, is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Its bactericidal activity is not inherent but requires metabolic activation within the mycobacterium.

Metabolic Activation and Target Inhibition

The primary mechanism of ethionamide's action is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for the synthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[1][2][3] The key steps are as follows:

-

Activation by EthA: Ethionamide is a prodrug that is activated by the FAD-containing monooxygenase EthA (encoded by the ethA gene) within Mycobacterium tuberculosis.[3][4][5] This activation involves the S-oxidation of the thioamide group.[6]

-

Formation of the ETH-NAD Adduct: The activated form of ethionamide then reacts with nicotinamide adenine dinucleotide (NAD⁺) to form a covalent adduct, ETH-NAD.[7][8]

-

Inhibition of InhA: The ETH-NAD adduct is a potent, slow, tight-binding inhibitor of InhA.[9][10][11] By binding to the NADH binding site of InhA, it blocks the elongation of fatty acids, thereby inhibiting mycolic acid biosynthesis.[12][13] Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death.[3]

Regulation by EthR

The expression of the activating enzyme, EthA, is negatively regulated by the transcriptional repressor EthR, a member of the TetR family of repressors.[7][14] EthR binds to the promoter region of the ethA gene, suppressing its transcription.[7] Overexpression of EthR can lead to ethionamide resistance by reducing the activation of the prodrug.[15] Consequently, inhibitors of EthR are being investigated as "booster" molecules to enhance the efficacy of ethionamide.[16]

Signaling Pathway

Anticancer Mechanism of Action: Redox Modulation

This compound exhibits a distinct mechanism of action in cancer cells, functioning as a prodrug that disrupts cellular redox balance by inhibiting key enzymes involved in NADPH production.

Intracellular Conversion and Target Inhibition

-

Prodrug Conversion: this compound is taken up by cells and is intracellularly converted into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS).[1][15]

-

Inhibition of NAD Kinase (NADK): NADS and NADPS are potent inhibitors of NAD Kinase (NADK), the sole enzyme responsible for the phosphorylation of NAD⁺ to NADP⁺.[3][17]

-

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): NADPS also acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP), a major source of cellular NADPH.[1][18]

Cellular Consequences

The dual inhibition of NADK and G6PD leads to a significant reduction in the cellular pool of NADPH.[1][2] NADPH is a critical reducing equivalent required for:

-

Antioxidant Defense: Regeneration of reduced glutathione (GSH) by glutathione reductase, which is essential for detoxifying reactive oxygen species (ROS).

-

Reductive Biosynthesis: Synthesis of fatty acids, steroids, and nucleotides.

Depletion of NADPH results in:

-

Increased Oxidative Stress: An accumulation of ROS, leading to cellular damage.[1]

-

Inhibition of Biosynthesis: Impaired production of essential macromolecules required for cell growth and proliferation.[2]

-

Synergy with Chemotherapy: Enhanced efficacy of ROS-inducing chemotherapeutic agents.[1][3]

Signaling Pathway

Quantitative Data

Antituberculosis Activity (Ethionamide)

| Parameter | Organism | Value | Reference |

| MIC Range | M. tuberculosis clinical isolates | 2.5 - >40 mg/L | [2] |

| MIC₅₀ | M. tuberculosis clinical isolates | 2.5 mg/L | [2] |

| MIC₉₀ | M. tuberculosis clinical isolates | 5 mg/L | [3] |

| InhA Inhibition (ETH-NAD adduct) | M. tuberculosis InhA | Kᵢ = 0.75 ± 0.08 nM (for INH-NAD adduct) | [9][10] |

| Plasma Half-life (t₁/₂) | Healthy Volunteers (250 mg dose) | ~2-3 hours | [4] |

| Peak Plasma Concentration (Cₘₐₓ) | Healthy Volunteers (250 mg dose) | 2.16 ± 0.61 µg/mL | [1] |

| Area Under the Curve (AUC₀-∞) | Healthy Volunteers (250 mg dose) | 7.67 ± 1.69 µg•hr/mL | [1] |

| Volume of Distribution (V/F) | Tuberculosis Patients | 62.0 L | [2] |

| Clearance (CL/F) | Tuberculosis Patients | 61.9 L/h | [2] |

Note: Kinetic data for the ETH-NAD adduct specifically is limited; data for the structurally similar INH-NAD adduct is often used as a reference.

Anticancer Activity (this compound)

| Parameter | Cell Line / Enzyme | Value | Reference |

| NADPH Reduction | C85 colon cancer cells (100 µM ThioNa, 24h) | 60-70% reduction | [1][19] |

| NADP⁺ Reduction | C85 colon cancer cells (100 µM ThioNa, 24h) | 60-70% reduction | [1][19] |

| G6PD Inhibition (NADPS) | Recombinant human G6PD | Kᵢ ≈ 1 µM | [1] |

| IC₅₀ (Colony Formation) | C85 colorectal cancer cells | ~50-100 µM | [1] |

| Tumor Growth Inhibition (in vivo) | RL lymphoma xenografts (100 mg/kg ThioNa) | Significant tumor regression | [20][21] |

Experimental Protocols

InhA Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ETH-NAD adduct against the InhA enzyme.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

Synthesized ETH-NAD adduct

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the ETH-NAD adduct to achieve a range of final concentrations. Include control wells with buffer and DMSO only (no inhibitor).

-

Add Reagents: To each well, add NADH to a final concentration of 250 µM and purified InhA enzyme to a final concentration of 10-100 nM.

-

Pre-incubation: Pre-incubate the plate at 25°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, DD-CoA, to each well to a final concentration of 25 µM.

-

Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C. This decrease corresponds to the oxidation of NADH to NAD⁺.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ethionamide against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis isolate

-

Middlebrook 7H9 broth supplemented with OADC or ADC

-

Ethionamide

-

Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

-

Sterile 96-well microplates

Procedure:

-

Prepare Drug Dilutions: In a 96-well plate, add 100 µL of 7H9 broth to all wells. Add 100 µL of the ethionamide stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Prepare Inoculum: Prepare a suspension of the M. tuberculosis isolate in 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute it 1:20.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. Include a drug-free well as a positive control and a well with broth only as a negative control.

-

Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.

-

Add Resazurin: After 7 days, add 30 µL of the resazurin solution to each well.

-

Re-incubation: Re-incubate the plate at 37°C for 24-48 hours.

-

Read Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of ethionamide that prevents this color change.[22][23]

Measurement of Cellular NADP⁺/NADPH Levels

Objective: To quantify the intracellular concentrations of NADP⁺ and NADPH in cells treated with this compound.

Materials:

-

Cultured cells

-

This compound

-

Extraction buffers (acidic for NADP⁺, basic for NADPH)

-

HPLC or LC-MS system, or a commercial NADP/NADPH assay kit (e.g., enzymatic cycling assay)

-

Protein assay reagent (e.g., BCA)

Procedure (using Acid/Base Extraction and Enzymatic Assay):

-

Cell Treatment: Seed cells in culture plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis and Extraction:

-

For NADPH measurement: Lyse cells in a basic extraction buffer (e.g., 0.1 M NaOH), and heat at 60°C for 30 minutes to degrade NADP⁺. Neutralize the extract.

-

For NADP⁺ measurement: Lyse cells in an acidic extraction buffer (e.g., 0.1 M HCl), and heat at 60°C for 30 minutes to degrade NADPH. Neutralize the extract.

-

-

Centrifugation: Centrifuge the lysates to pellet cell debris.

-

Quantification:

-

Use a commercial NADP/NADPH assay kit following the manufacturer's instructions. These kits typically use an enzymatic cycling reaction where NADP⁺ is reduced to NADPH, which then reduces a substrate to produce a fluorescent or colorimetric signal.

-

Alternatively, use HPLC or LC-MS for direct quantification.[24][25]

-

-

Normalization: Measure the protein concentration of the cell lysates and normalize the NADP⁺ and NADPH concentrations to the total protein amount.

-

Data Analysis: Compare the NADP⁺ and NADPH levels and the NADPH/NADP⁺ ratio between this compound-treated and control cells.[26][27]

Conclusion

This compound stands out as a versatile pharmacological agent with two well-defined, yet distinct, mechanisms of action. In the realm of infectious diseases, its derivative ethionamide remains a critical tool in the fight against multidrug-resistant tuberculosis, with its efficacy intrinsically linked to its bioactivation and subsequent inhibition of mycolic acid synthesis. In oncology, this compound's ability to act as a prodrug and disrupt the cellular redox balance by depleting NADPH presents a promising strategy for cancer therapy, particularly in combination with agents that induce oxidative stress. The detailed understanding of these molecular pathways, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of novel therapeutic strategies. This includes the design of more potent EthR inhibitors to boost ethionamide's efficacy and the development of next-generation NADK and G6PD inhibitors based on the this compound scaffold for targeted cancer therapy. Further research into the nuances of these mechanisms will undoubtedly unlock the full therapeutic potential of this remarkable molecule.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. extranet.who.int [extranet.who.int]

- 5. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 6. Population Pharmacokinetics and Dosing of Ethionamide in Children with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The TetR Family of Transcriptional Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. benchchem.com [benchchem.com]

- 17. What are NADK inhibitors and how do they work? [synapse.patsnap.com]

- 18. scbt.com [scbt.com]

- 19. Suppression of Cytosolic NADPH Pool by this compound Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. Structural activation of the transcriptional repressor EthR from Mycobacterium tuberculosis by single amino acid change mimicking natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 27. promega.com [promega.com]

An In-depth Technical Guide to the Synthesis of Thionicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide, a sulfur analog of nicotinamide, is a vital building block in medicinal chemistry and drug discovery. It serves as a crucial precursor for the synthesis of this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS), which are potent inhibitors of NAD+ kinase (NADK). By inhibiting NADK, these molecules disrupt cellular redox homeostasis and biosynthetic pathways that are heavily reliant on NADPH, making them promising candidates for anticancer therapies. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its efficient preparation and purification.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the thionation of nicotinamide using various reagents. While other routes, such as from 3-cyanopyridine, are chemically plausible, the direct thionation of the readily available nicotinamide remains the most common and well-documented approach in the literature.

Thionation of Nicotinamide

The conversion of the carbonyl group of nicotinamide to a thiocarbonyl group is the most direct method for synthesizing this compound. This transformation is typically accomplished using phosphorus-sulfur-based reagents, with Lawesson's reagent and a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO) being the most effective.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides.

Reaction Scheme:

Figure 1: Thionation of nicotinamide with Lawesson's reagent.

Experimental Protocol: [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nicotinamide (1.0 eq) in an appropriate volume of dry toluene (e.g., 0.1 M solution).

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for the time indicated by TLC monitoring (typically 1-3 hours).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then subjected to an aqueous work-up by partitioning between water and an organic solvent such as ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Lawesson's Reagent | Toluene | 110 | 1 | 96 | [2] |

The combination of P₄S₁₀ and HMDO offers an alternative thionation method that can be advantageous in terms of reagent cost and byproduct removal.

Reaction Scheme:

Figure 2: Thionation of nicotinamide with P₄S₁₀/HMDO.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend nicotinamide (1.0 eq) in a suitable solvent such as hexamethylphosphoramide (HMPA).

-

Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀, 0.25-0.5 eq) and hexamethyldisiloxane (HMDO, 1.5-2.0 eq).

-

Reaction: Heat the mixture to the desired temperature (80-110°C) and stir until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and perform a hydrolytic work-up by carefully adding water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product can be purified by filtration through a pad of silica gel or by column chromatography.

Quantitative Data:

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| P₄S₁₀/HMDO | HMPA | 80 | 18 | 82 | [2] |

| P₄S₁₀/HMDO | HMPA | 110 | 6 | 93 | [2] |

Synthesis from 3-Cyanopyridine

While the conversion of nitriles to thioamides is a known chemical transformation, typically involving reagents like hydrogen sulfide (H₂S) or its salts, specific and well-documented protocols for the direct synthesis of this compound from 3-cyanopyridine are not as prevalent in the literature as the thionation of nicotinamide. This route is more commonly associated with the synthesis of nicotinamide itself.[3][4] Researchers interested in this pathway may need to adapt general procedures for nitrile thionation.

Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the synthesized this compound for subsequent applications.

Purification

Recrystallization:

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the solubility of the related compound nicotinamide, solvents such as ethanol, or a mixed solvent system like ethanol-water, could be explored for this compound.[5][6]

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography:

For the purification of this compound synthesized via Lawesson's reagent, column chromatography on silica gel is effective.[1]

Column Chromatography Protocol: [1]

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of petroleum ether and diethyl ether (e.g., starting with 3:1, then 2:1, and finally 1:1) can be used to elute the product. The fractions are monitored by TLC to isolate the pure this compound.

Characterization

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound will show characteristic peaks for the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR will show a characteristic downfield shift for the thiocarbonyl carbon.

-

IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration will be present, typically in the region of 1200-1050 cm⁻¹. The C=O stretching band of nicotinamide (around 1680 cm⁻¹) will be absent.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (138.19 g/mol ).

Mechanistic Insights

Thionation with Lawesson's Reagent

The mechanism of thionation with Lawesson's reagent is believed to proceed through a four-membered ring intermediate.

Figure 3: Proposed mechanism for the thionation of nicotinamide using Lawesson's reagent.

The reaction is initiated by the dissociation of Lawesson's reagent into a reactive monomeric species. This monomer undergoes a [2+2] cycloaddition with the carbonyl group of nicotinamide to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired this compound and a stable phosphorus-oxygen byproduct.[2][5]

Biological Context: NADK Signaling Pathway Inhibition

This compound's significance in drug development stems from its role as a prodrug that leads to the inhibition of the NADK signaling pathway.

Figure 4: Simplified diagram of the NADK signaling pathway and its inhibition by this compound-derived metabolites.

Once inside the cell, this compound is converted into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS). NADPS acts as a potent inhibitor of NAD+ kinase (NADK), the enzyme responsible for phosphorylating NAD+ to NADP+.[7][8][9] The resulting decrease in the cellular pool of NADP+ and its reduced form, NADPH, has profound consequences. NADPH is a critical reducing equivalent for numerous anabolic pathways, including nucleotide and fatty acid synthesis, and is essential for the regeneration of antioxidants like glutathione, which protect the cell from reactive oxygen species (ROS).[7][8] By inhibiting NADK, this compound ultimately leads to a reduction in biosynthetic capacity and an increase in oxidative stress, which can be particularly detrimental to rapidly proliferating cancer cells.[8]

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, focusing on the thionation of nicotinamide with Lawesson's reagent and P₄S₁₀/HMDO. The provided experimental protocols and quantitative data offer a practical resource for the laboratory synthesis of this important molecule. Furthermore, the elucidation of the thionation mechanism and the biological context of NADK inhibition underscore the significance of this compound in the development of novel therapeutics. While the synthesis from 3-cyanopyridine remains a less explored option, the methods presented here provide a robust foundation for the efficient production and purification of this compound for research and drug development endeavors.

References

- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]

- 7. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]

- 8. 3-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]

Thionicotinamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, is a molecule of significant interest in medicinal chemistry and biochemical research. It functions as a prodrug, undergoing intracellular conversion to this compound adenine dinucleotide phosphate (NADPS), a potent inhibitor of key metabolic enzymes. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and potential therapeutic applications. The information is presented to be a valuable resource for researchers and professionals in the fields of drug discovery and development.

Chemical Properties and Structure

This compound, also known by its IUPAC name pyridine-3-carbothioamide, is a heterocyclic compound with the chemical formula C₆H₆N₂S.[1] It is structurally analogous to nicotinamide, with the oxygen atom of the amide group replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to the molecule.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂S | [1] |

| Molecular Weight | 138.19 g/mol | [1] |

| Appearance | Yellow to yellow-green powder | [2] |

| Melting Point | 185-190 °C | [2] |

| Boiling Point (Predicted) | 278.9 ± 32.0 °C | |

| pKa (Predicted) | 12.01 ± 0.29 | |

| CAS Number | 4621-66-3 | [1] |

| IUPAC Name | pyridine-3-carbothioamide | [1] |

| SMILES | C1=CC(=CN=C1)C(=S)N | [1] |

| InChI Key | XQWBMZWDJAZPPX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants are not detailed in the readily available literature. |

| ¹³C NMR | Specific chemical shifts are not detailed in the readily available literature. |

| FT-IR | Characteristic peaks for C=S stretching, N-H stretching and bending, and aromatic C-H and C=C stretching are expected. However, specific peak assignments are not readily available in public literature. |

| UV-Vis | The UV-visible spectrum is expected to show absorptions characteristic of the pyridine and thioamide chromophores. Specific λmax and molar absorptivity values are not readily available in public literature. |

Biological Activity and Mechanism of Action

This compound exerts its biological effects as a prodrug.[3][4] Upon entering the cell, it is converted to its active form, this compound adenine dinucleotide phosphate (NADPS), through the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway. NADPS then acts as a dual inhibitor of two key enzymes in cellular metabolism: NAD⁺ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[3][5]

-

Inhibition of NAD⁺ Kinase (NADK): NADK is the enzyme responsible for the phosphorylation of NAD⁺ to form NADP⁺. By inhibiting NADK, NADPS effectively blocks the production of NADP⁺.[5][6]

-

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the pentose phosphate pathway, a major source of cellular NADPH. NADPS has been shown to be a potent inhibitor of G6PD.[5]

The dual inhibition of NADK and G6PD leads to a significant reduction in the cellular pool of NADPH.[5] NADPH is a crucial reducing equivalent required for various anabolic processes, including nucleotide and fatty acid synthesis, and for the regeneration of reduced glutathione, a key antioxidant. The depletion of NADPH results in increased levels of reactive oxygen species (ROS) and enhanced oxidative stress, ultimately leading to cytotoxicity, particularly in rapidly proliferating cancer cells which have a high demand for NADPH.[5][7]

Signaling Pathway

The mechanism of action of this compound can be visualized as a signaling pathway that disrupts cellular redox homeostasis.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or published in specialized chemical literature. However, generalized procedures based on established chemical principles are provided below.

Synthesis of this compound

A general method for the synthesis of this compound involves the thionation of nicotinamide. This can be achieved using various thionating reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide in a suitable anhydrous solvent (e.g., toluene, dioxane).

-

Addition of Thionating Reagent: Add the thionating reagent (e.g., Lawesson's reagent, typically 0.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific thionating reagent used and may involve filtration, extraction, and/or column chromatography.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Note: Thionation reactions should be performed in a well-ventilated fume hood as they can produce odorous and toxic byproducts.

A patent for the preparation of a this compound derivative provides a more detailed, multi-step chemical synthesis process that could be adapted for the synthesis of this compound itself.[8]

Quantification of this compound

The quantification of this compound in biological matrices can be achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector.

General HPLC-UV Method:

-

Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, cell lysate) using a suitable protein precipitation and extraction solvent (e.g., acetonitrile, methanol). Centrifuge to remove precipitated proteins.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Detection: Monitor the absorbance at the λmax of this compound.

-

Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

For more sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][10][11][12]

Conclusion

This compound is a promising molecule with a well-defined mechanism of action that targets cellular redox metabolism. Its ability to induce oxidative stress and inhibit key biosynthetic pathways makes it a compelling candidate for further investigation as a therapeutic agent, particularly in the context of cancer. This technical guide provides a foundational understanding of its chemical properties, structure, and biological activity to aid researchers and drug development professionals in their ongoing exploration of this and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.

References

- 1. This compound | C6H6N2S | CID 737155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of Cytosolic NADPH Pool by this compound Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of Cytosolic NADPH Pool by this compound Increases Oxidative Stress and Synergizes with Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amanote [app.amanote.com]

- 8. CN102477057A - Thioinamide adenine dinucleotide, intermediate thereof and preparation methods thereof - Google Patents [patents.google.com]

- 9. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Thionicotinamide as a Prodrug: A Technical Guide

Executive Summary: Thionicotinamide, a sulfur-containing analog of nicotinamide, serves as a versatile prodrug scaffold with significant therapeutic potential in two distinct domains: as an antitubercular agent and as an anticancer compound. In the context of tuberculosis, its derivative ethionamide is a cornerstone second-line drug that requires bioactivation by a mycobacterial enzyme to inhibit mycolic acid synthesis. In oncology, this compound is metabolized by host cells into analogs of NAD⁺ and NADP⁺, leading to the disruption of cellular redox homeostasis and sensitizing cancer cells to oxidative stress-inducing chemotherapies. This guide provides an in-depth analysis of the activation mechanisms, molecular targets, and therapeutic strategies associated with this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound in Antitubercular Therapy: The Ethionamide Paradigm

Ethionamide (ETH), a derivative of thioisonicotinamide, is a critical second-line antibiotic for treating multidrug-resistant Mycobacterium tuberculosis (Mtb). It is a prodrug that requires activation within the bacterium to exert its therapeutic effect.[1][2]

Mechanism of Action and Bioactivation

The activation of ethionamide is a tightly regulated process initiated by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[3][4] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[3][5] Upon activation by EthA, ethionamide undergoes oxidation to form an active intermediate that subsequently reacts with nicotinamide adenine dinucleotide (NAD⁺) to form a covalent ETH-NAD adduct.[6][7][8] This adduct is a potent, tight-binding inhibitor of the enoyl-acyl carrier protein reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system.[9][10] Inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.[1][6]

Quantitative Efficacy Data

The activated ETH-NAD and prothionamide (PTH)-NAD adducts are highly potent inhibitors of InhA from both M. tuberculosis and M. leprae.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| ETH-NAD Adduct | M. tuberculosis InhA | Nanomolar range[6][7] |

| PTH-NAD Adduct | M. tuberculosis InhA | Nanomolar range[6][7] |

| ETH-NAD Adduct | M. leprae InhA | Nanomolar range[7] |

| PTH-NAD Adduct | M. leprae InhA | Nanomolar range[7] |

Boosting Ethionamide Efficacy with EthR Inhibitors

A significant challenge with ethionamide therapy is its dose-limiting side effects.[4] A promising strategy to improve its therapeutic index is to "boost" its activation by inhibiting the EthR repressor. Small-molecule inhibitors of EthR prevent it from binding to the ethA promoter, leading to derepression of ethA expression, increased EthA production, and consequently, more efficient activation of ethionamide.[9][11] This allows for a lower, better-tolerated dose of ethionamide to achieve the same therapeutic effect.[4][11]

| EthR Inhibitor | Effect | Reference |

| BDM31343 | Boosted ethionamide potency in culture >10-fold. | [11] |

| BDM31343 | Enabled a reduced dose of ethionamide to be effective in Mtb-infected mice. | [11] |

| SMARt-420 | Triggers a cryptic alternative bioactivation pathway via EthR2. | [12] |

| Fragment-sized ligands | Nanomolar minimum effective concentration for boosting in whole-cell assays. | [9] |

Key Experimental Protocols

This protocol assesses the ability of a compound to inhibit the binding of the EthR repressor to its DNA operator sequence in the ethA promoter region.

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the EthR binding site (a 55-bp operator sequence). Label the DNA probe with a radioactive (e.g., ³²P) or fluorescent tag.

-

Binding Reaction: Incubate purified recombinant EthR protein with the labeled DNA probe in a suitable binding buffer. To test for inhibition, pre-incubate EthR with the test compound before adding the probe.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band (EthR-DNA complex) in the presence of a test compound indicates inhibition.[3]

This protocol measures the ability of a compound to derepress ethA expression in a whole-cell context.

-

Reporter Strain Construction: Create a mycobacterial strain (e.g., M. smegmatis or M. tuberculosis) where the ethA promoter region is fused upstream of a reporter gene, such as lacZ (encoding β-galactosidase).

-

Compound Treatment: Culture the reporter strain in the presence of various concentrations of the test compound (potential EthR inhibitor).

-

Reporter Gene Assay: After a set incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., using a colorimetric substrate for β-galactosidase like ONPG).

-

Analysis: An increase in reporter activity compared to untreated controls indicates that the compound has derepressed the ethA promoter, boosting its expression.[3]

This compound as an Anticancer Prodrug

In mammalian cells, this compound acts as a prodrug that disrupts cellular redox balance, making it a potential anticancer agent, particularly in combination with chemotherapy.

Mechanism of Action

This compound is taken up by cancer cells and enzymatically converted into this compound adenine dinucleotide (NADS) and subsequently to this compound adenine dinucleotide phosphate (NADPS).[13][14] NADPS is a potent inhibitor of key enzymes in NADPH metabolism, including NAD⁺ kinase (NADK), the sole enzyme responsible for cytosolic NADP⁺ synthesis, and glucose-6-phosphate dehydrogenase (G6PD).[13] Inhibition of these enzymes leads to a significant reduction in the cellular pool of NADPH.[13]

NADPH is a critical reducing equivalent required for macromolecular biosynthesis (nucleic acids, lipids) and for regenerating the primary antioxidant, glutathione.[13] By depleting NADPH, this compound treatment compromises biosynthetic capabilities and cripples the cell's ability to neutralize reactive oxygen species (ROS). This leads to a build-up of oxidative stress, which can induce DNA damage and trigger apoptosis, especially in cancer cells that already exhibit high basal levels of ROS.[13]

References

- 1. A review of the use of ethionamide and prothionamide in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethionamide: A “new” first-line drug for Tuberculosis? | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Structural insights into the EthR-DNA interaction using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]

- 9. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient analoging around ethionamide to explore thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of Cytosolic NADPH Pool by this compound Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thionicotinamide: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, has emerged as a significant tool in biochemical research and a promising candidate in drug development, particularly in oncology. This technical guide provides an in-depth exploration of the core biological functions of this compound, detailing its mechanism of action, its impact on cellular metabolism, and its potential as a therapeutic agent. By functioning as a prodrug, this compound is intracellularly converted to its active forms, this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS). These metabolites are potent inhibitors of key enzymes involved in NAD(P)H homeostasis, namely NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD). This inhibition leads to a significant reduction in the cellular pool of NADPH, a critical reducing equivalent for biosynthetic pathways and antioxidant defense. The resulting increase in reactive oxygen species (ROS) and compromise of cellular biosynthetic capabilities create a state of metabolic vulnerability, particularly in rapidly proliferating cancer cells. This guide summarizes the quantitative data on this compound's activity, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.

Introduction

This compound is a synthetic pyridine derivative characterized by the substitution of the oxygen atom in the amide group of nicotinamide with a sulfur atom.[1] This structural modification imparts unique chemical properties that translate into distinct biological activities. While initially utilized as a chemical intermediate, research has unveiled its significant role as a modulator of cellular redox balance and metabolism.[1] This guide will delve into the biochemical and physiological actions of this compound, with a focus on its applications in research and its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its biological effects primarily as a prodrug.[1][2][3] Upon cellular uptake, it is metabolized into two key active molecules: this compound adenine dinucleotide (NADS) and this compound adenine dinucleotide phosphate (NADPS).[1][2][4] These molecules act as inhibitors of crucial enzymes involved in the synthesis and regeneration of nicotinamide adenine dinucleotide phosphate (NADPH).[1][2][4]

Intracellular Conversion of this compound

The metabolic activation of this compound follows the established NAD+ salvage pathway. It is first converted to NADS, and subsequently, NADS is phosphorylated by NAD+ kinase (NADK) to form NADPS.[1][2]

Inhibition of Key Metabolic Enzymes

The primary targets of this compound's active metabolites are NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[1][2][4]

-

NAD+ Kinase (NADK) Inhibition: Both NADS and NADPS are inhibitors of NADK, the sole enzyme responsible for the de novo synthesis of NADP+ from NAD+.[1][2][4][5] By inhibiting NADK, this compound effectively blocks the production of NADP+, the precursor to NADPH.[1][2][4] While the precise Ki values for NADS and NADPS with NADK are not extensively reported in the reviewed literature, their inhibitory action on the NAD binding site of the enzyme is established.[1]

-

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition: NADPS acts as a potent inhibitor of G6PD, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2] The PPP is a major source of cellular NADPH.[6][7][8] The inhibition of G6PD by NADPS further exacerbates the depletion of the NADPH pool.[2]

Quantitative Data on this compound Activity

The efficacy of this compound and its metabolites has been quantified in various studies. The following tables summarize the key quantitative data available.

| Compound | Enzyme | Inhibition Constant (Ki) | Cell Line | Reference |

| NADPS | Human G6PD | ~1 µM | Recombinant Human G6PD | [2] |

| Compound | Cell Line | Parameter | Value | Treatment Conditions | Reference |

| This compound | C85 (Colorectal Cancer) | NADP Levels | ~60-70% reduction | 100 µM for 24 hours | [2][3] |

| This compound | C85 (Colorectal Cancer) | NADPH Levels | ~60-70% reduction | 100 µM for 24 hours | [2][3] |

Biological Consequences of this compound Treatment

The inhibition of NADK and G6PD by this compound metabolites triggers a cascade of downstream biological effects, primarily stemming from the depletion of the cellular NADPH pool.

Depletion of NADPH and Increased Oxidative Stress

NADPH is the primary reducing equivalent for antioxidant defense systems, including the glutathione and thioredoxin systems.[2] By depleting NADPH, this compound compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[2][3][9] This is particularly detrimental to cancer cells, which often exhibit higher basal levels of ROS due to their altered metabolism.[2]

Inhibition of Biosynthetic Pathways

NADPH is an essential cofactor for numerous anabolic reactions, including the synthesis of fatty acids, nucleotides, and amino acids.[2] The depletion of NADPH by this compound treatment leads to a reduction in these biosynthetic processes, thereby inhibiting cell growth and proliferation.[2][3]

Synergy with Chemotherapy

The increased oxidative stress induced by this compound can sensitize cancer cells to the effects of conventional chemotherapeutic agents that also generate ROS, such as gemcitabine, docetaxel, and irinotecan.[2][3][9] This synergistic effect allows for potentially lower doses of cytotoxic drugs, thereby reducing side effects.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

NAD+ Kinase (NADK) Enzymatic Assay

This coupled assay measures the formation of NADP+ by converting it to NADPH, which can be monitored spectrophotometrically.[2][3]

-

Reagents:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

5 mM Glucose-6-phosphate

-

50 mM ATP

-

18 mM NAD+

-

Recombinant human G6PD (0.05 µg per reaction)

-

Recombinant human NADK (0.5 µg per reaction)

-

NADS or NADPS (inhibitor)

-

-

Procedure:

-

Combine Tris-HCl, MgCl₂, glucose-6-phosphate, ATP, NAD+, and human G6PD in a reaction vessel.

-

Add the desired concentration of NADS or NADPS.

-

Initiate the reaction by adding human NADK.

-

Incubate at room temperature for 30 minutes.

-

Measure the formation of NADPH by monitoring the increase in absorbance at 340 nm.

-

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay

This assay directly measures the inhibition of G6PD activity by NADPS.[2]

-

Reagents:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

5 mM Glucose-6-phosphate

-

Recombinant human G6PD (0.05 µg per reaction)

-

Varying concentrations of NADP+ and NADPS

-

-

Procedure:

-

Combine Tris-HCl, MgCl₂, and glucose-6-phosphate in a reaction vessel.

-

Add varying concentrations of NADP+ (substrate) and NADPS (inhibitor).

-

Initiate the reaction by adding human G6PD.

-

Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm.

-

Determine the Ki value using a Dixon plot.

-

Quantification of Intracellular NADP+/NADPH Pools

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify NADP+ and NADPH from cell lysates.[2]

-

Cell Lysis and Extraction:

-

Harvest cells and wash with PBS.

-

For NADPH quantification: Resuspend cells in 0.4 M KOH. For NADP+ quantification: Resuspend cells in 1 N HCl.

-

Lyse cells by sonication on ice.

-

Centrifuge to pellet debris.

-

For NADPH samples, heat at 60°C for 30 minutes.

-

-

HPLC Analysis:

-

Inject the supernatant onto a suitable HPLC column (e.g., Luna PFP(2)).

-

Elute with an appropriate mobile phase (e.g., 0.1 M KH₂PO₄, pH 6.0, with 5% methanol).

-

Detect NADP+ and NADPH by UV absorbance at 254 nm.

-

Quantify using a standard curve.

-

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Reagents:

-

DCFH-DA stock solution (in DMSO)

-

Cell culture medium without phenol red

-

PBS

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Treat cells with this compound for the desired time.

-

Wash cells with PBS.

-

Load cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C.

-

Wash cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

-

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Suppression of Cytosolic NADPH Pool by this compound Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide adenine dinucleotide kinase promotes lymph node metastasis of NSCLC via activating ID1 expression through BMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD+ kinase - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 9. Suppression of Cytosolic NADPH Pool by this compound Increases Oxidative Stress and Synergizes with Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Thionicotinamide in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a nicotinamide analog, serves as a potent modulator of cellular metabolism. As a prodrug, it is intracellularly converted into active metabolites that primarily inhibit key enzymes in NADP(H) biosynthesis, namely NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD). This dual inhibition leads to a significant depletion of the cellular NADPH pool, a critical reducing equivalent for biosynthetic pathways and antioxidant defense. The resulting metabolic disruption manifests as increased oxidative stress, inhibition of macromolecule synthesis, and induction of apoptosis, making this compound a compound of interest in cancer research and drug development. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular metabolism, and the signaling pathways it perturbs. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Mechanism of Action

This compound exerts its biological effects through its metabolic conversion into inhibitory analogs of NADP+ and NADPH. The primary mechanism involves the dual inhibition of NADK and G6PD, leading to a significant reduction in the cellular NADPH pool.

-

Inhibition of NAD+ Kinase (NADK): this compound is converted intracellularly to this compound adenine dinucleotide (Thio-NAD+). NADK, the enzyme responsible for phosphorylating NAD+ to NADP+, can then phosphorylate Thio-NAD+ to form this compound adenine dinucleotide phosphate (Thio-NADP+). Thio-NADP+ acts as an inhibitor of NADK, thus blocking the synthesis of NADP+.

-

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): The reduced form of Thio-NADP+, Thio-NADPH (NADPSH), is a potent inhibitor of G6PD, a key enzyme in the pentose phosphate pathway that is a major source of cellular NADPH. The inhibition constant (Ki) of NADPS for human G6PD is approximately 1 µM.[1]

This dual inhibition creates a bottleneck in NADPH production, leading to a cascade of downstream metabolic consequences.

Figure 1: Mechanism of this compound Action.

Effects on Cellular Metabolism

The depletion of the NADPH pool by this compound has profound effects on various metabolic processes, primarily through the induction of oxidative stress and the inhibition of biosynthetic pathways.

Induction of Oxidative Stress

NADPH is a crucial cofactor for antioxidant enzymes such as glutathione reductase and thioredoxin reductase, which are essential for neutralizing reactive oxygen species (ROS). By depleting NADPH, this compound compromises the cell's ability to manage oxidative stress, leading to an accumulation of ROS. This increased oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.[1]

Inhibition of Biosynthetic Pathways

NADPH is a key provider of reducing equivalents for anabolic processes. The reduction in NADPH availability following this compound treatment impairs the synthesis of essential macromolecules.

-

Lipid Synthesis: NADPH is required for fatty acid synthesis. Treatment with this compound has been shown to significantly reduce the levels of neutral fatty acids in cancer cells.[1]

-

Protein Synthesis: The synthesis of amino acids and the regeneration of tetrahydrofolate for nucleotide synthesis are also dependent on NADPH. This compound treatment has been demonstrated to decrease the rate of protein synthesis, as measured by the incorporation of radiolabeled amino acids.[1]

Quantitative Data

The metabolic effects of this compound have been quantified in various studies. The following tables summarize key quantitative data on its impact on cellular metabolites and enzyme kinetics.

| Parameter | Cell Line | This compound Concentration | Duration of Treatment | % Reduction (Mean) | Reference |

| NADP+ | C85 (colon cancer) | 100 µM | 24 hours | 60-70% | [1] |

| NADPH | C85 (colon cancer) | 100 µM | 24 hours | 60-70% | [1] |

Table 1: Effect of this compound on NADP(H) Levels

| Enzyme | Inhibitor | Ki | Km of Natural Substrate (NADP+) | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Thio-NADPH (NADPS) | ~1 µM | 7.1 µM | [1] |

Table 2: Enzyme Inhibition Kinetics

| Cell Line | IC50 (µM) |

| HTB-26 (breast cancer) | 10-50 |

| PC-3 (pancreatic cancer) | 10-50 |

| HepG2 (hepatocellular carcinoma) | 10-50 |

| HCT116 (colorectal cancer) | 22.4 |

Table 3: IC50 Values of this compound Analogs in Various Cancer Cell Lines [2]

Signaling Pathways

The metabolic perturbations induced by this compound trigger several signaling pathways that ultimately determine the cell's fate.

Oxidative Stress Response and Nrf2 Pathway

The increase in intracellular ROS due to NADPH depletion is a potent activator of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for proteasomal degradation. Upon oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and detoxification enzymes. While direct evidence for this compound-induced Nrf2 activation is still emerging, its potent induction of oxidative stress strongly suggests the involvement of this protective pathway.

Figure 2: Postulated Nrf2 Signaling Pathway Activation.

Energy Stress and AMPK Pathway

The disruption of cellular redox balance and biosynthetic pathways can lead to a state of energy stress, characterized by an increased AMP:ATP ratio. This metabolic stress is a primary activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. While direct phosphorylation of AMPK in response to this compound has yet to be definitively shown, the significant metabolic disruption it causes makes AMPK a likely downstream effector.

Apoptosis Signaling

Prolonged and severe metabolic stress induced by this compound can overwhelm cellular defense mechanisms and trigger programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.

-

Intrinsic (Mitochondrial) Pathway: Increased oxidative stress can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.

-

Extrinsic (Death Receptor) Pathway: While less directly implicated, cellular stress can also sensitize cells to extrinsic apoptotic signals.

-

Caspase Cascade: Activated initiator caspases (caspase-8 from the extrinsic pathway and caspase-9 from the intrinsic pathway) then cleave and activate executioner caspases, primarily caspase-3. Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.

Figure 3: this compound-Induced Apoptotic Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the metabolic effects of this compound.

Measurement of Intracellular NADP+ and NADPH Levels by HPLC

This protocol describes the extraction and quantification of NADP+ and NADPH from cultured cells.

-

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

Ice-cold Phosphate Buffered Saline (PBS).

-

Extraction Buffer: 0.5 M Perchloric Acid (PCA).

-

Neutralization Buffer: 2 M KOH, 0.5 M MOPS.

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

-

Procedure:

-

Wash cell pellets twice with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with Neutralization Buffer to pH 6.5-7.0.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample onto the HPLC system.

-

Separate NADP+ and NADPH using a gradient of mobile phase A (e.g., 100 mM potassium phosphate, pH 6.0) and mobile phase B (e.g., 100% methanol).

-

Detect NADP+ and NADPH by absorbance at 260 nm.

-

Quantify by comparing the peak areas to a standard curve of known concentrations of NADP+ and NADPH.

-

Figure 4: Workflow for NADP(H) Quantification by HPLC.

Assessment of Protein Synthesis by [³H]-Leucine Incorporation

This assay measures the rate of new protein synthesis.

-

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

[³H]-Leucine.

-

Trichloroacetic acid (TCA).

-

Ethanol.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Plate cells in a multi-well plate and treat with this compound for the desired time.

-

Add [³H]-Leucine to each well and incubate for 1-4 hours.

-

Wash the cells with ice-cold PBS.

-

Precipitate proteins by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the precipitate twice with 5% TCA and once with 70% ethanol.

-

Air-dry the wells.

-

Solubilize the protein precipitate with 0.1 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the total protein content of a parallel well.

-

Quantification of Neutral Lipids by Oil Red O Staining

This method visualizes and quantifies neutral lipid accumulation in cells.

-

Materials:

-

Cultured cells on coverslips or in multi-well plates.

-

10% formalin.

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water).

-

60% isopropanol.

-

Hematoxylin (for counterstaining nuclei).

-

-

Procedure:

-

Wash cells with PBS and fix with 10% formalin for 30-60 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O working solution for 10-20 minutes.

-

Wash with 60% isopropanol and then with water.

-

(Optional) Counterstain with hematoxylin for 1 minute.

-

Wash with water and visualize under a microscope. Lipid droplets will appear red.

-

For quantification, elute the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance at 492 nm.

-

Detection of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFDA)

This assay measures the overall level of reactive oxygen species in cells.

-

Materials:

-

Cultured cells in a multi-well plate.

-

DCFDA solution (e.g., 10 mM stock in DMSO).

-

Phenol red-free culture medium.

-

Fluorescence plate reader or fluorescence microscope.

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Wash the cells with phenol red-free medium.

-

Load the cells with 5-20 µM DCFDA in phenol red-free medium and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

-

Assessment of Mitochondrial Membrane Potential using JC-1

JC-1 is a ratiometric dye that indicates mitochondrial health.

-

Materials:

-

Cultured cells.

-

JC-1 staining solution.

-

Fluorescence microscope or flow cytometer.

-

-

Procedure:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in membrane potential.

-

Detection of Cytochrome c Release by Western Blotting

This protocol separates cytosolic and mitochondrial fractions to detect the translocation of cytochrome c.

-

Materials:

-

Cultured cells.

-

Cytosol extraction buffer.

-

Mitochondria extraction buffer.

-

Dounce homogenizer.

-

Antibodies against cytochrome c, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV).

-

-

Procedure:

-

Harvest and wash cells.

-

Resuspend the cell pellet in cytosol extraction buffer and gently homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Lyse the mitochondrial pellet with mitochondria extraction buffer.

-

Perform western blotting on both the cytosolic and mitochondrial fractions using antibodies against cytochrome c, a cytosolic loading control, and a mitochondrial loading control. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

-

Conclusion

This compound is a valuable tool for studying cellular metabolism and a promising lead compound in drug development, particularly in oncology. Its ability to potently deplete cellular NADPH through the dual inhibition of NADK and G6PD provides a unique mechanism to induce oxidative stress and inhibit biosynthesis in rapidly proliferating cells. The downstream consequences, including the activation of stress-response pathways and the induction of apoptosis, highlight the intricate connections between cellular metabolism and cell fate. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting NADPH metabolism with this compound and its derivatives. Future research should focus on obtaining comprehensive metabolomic and proteomic data to fully elucidate the network of cellular responses to this compound and to identify potential biomarkers of response and resistance.

References

Thionicotinamide as a Vitamin B3 Derivative: A Technical Guide for Researchers and Drug Development Professionals

Abstract Thionicotinamide, a sulfur-containing derivative of nicotinamide (a form of vitamin B3), has emerged as a significant molecule in biomedical research and drug development.[1][2] It functions as a prodrug, which upon intracellular conversion, acts as a potent inhibitor of key metabolic enzymes.[3][4][5] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and illustrating its metabolic and signaling pathways. The primary focus is on its role as a dual inhibitor of NAD⁺ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD), leading to the depletion of the cellular NADPH pool, increased oxidative stress, and synergistic anticancer effects with chemotherapy.[3][4] This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies targeting cancer metabolism.

Introduction

This compound is a pyridine derivative distinguished by a thioamide functional group in place of the amide group in nicotinamide.[1][6] While nicotinamide is an essential precursor for the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), this compound acts as a metabolic disruptor.[3][7] It is recognized as a prodrug that, once metabolized within the cell, produces potent inhibitors of NADK, the sole enzyme responsible for cytosolic NADP⁺ synthesis.[3][5] Its ability to selectively target the heightened metabolic and redox demands of proliferating cancer cells makes it a compound of significant interest for oncological research and therapeutic development.[3][4]

Physicochemical Properties

This compound is a yellow crystalline powder with the molecular formula C₆H₆N₂S.[8][9][10] It is soluble in water and various organic solvents, which facilitates its use in a range of experimental settings.[1][9]

| Property | Value | Reference |

| CAS Number | 4621-66-3 | [5][8][10] |